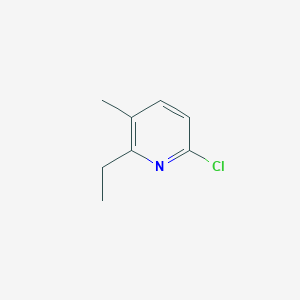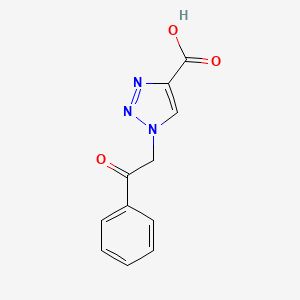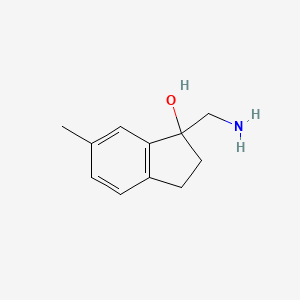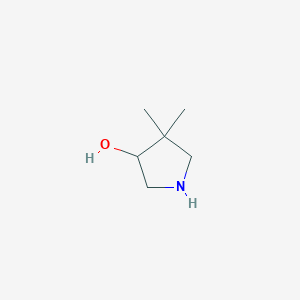![molecular formula C12H18ClN3O B1487886 4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine CAS No. 1462916-31-9](/img/structure/B1487886.png)
4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . This process was used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine consists of a pyrimidine ring substituted with a chlorine atom, a methyl group, and a piperidine ring attached through a methoxymethyl group.
Chemical Reactions Analysis
The chemical reactions involving compounds like 4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine often involve transformations such as oxidations, aminations, halogenations, and C–C bond formations . Protodeboronation of pinacol boronic esters is a key reaction in the synthesis of these compounds .
Applications De Recherche Scientifique
Nucleophilic Aromatic Substitution Reactions
A study by Pietra and Vitali (1972) explored the nucleophilic aromatic substitution reactions, detailing the interaction of piperidine with nitro-group-containing aromatic compounds. Although the specific compound "4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine" was not directly mentioned, this research provides insights into the reaction mechanisms of similar piperidinyl compounds. The study found that piperidine reacts with 1,2,4-trinitrobenzene and o-dinitrobenzene in benzene to afford dinitro-piperidinobenzene derivatives without base or acid catalysis, suggesting an addition-elimination mechanism with rapid expulsion of the nitro-group. This work is foundational for understanding the chemical behavior of piperidine derivatives in nucleophilic aromatic substitution reactions (Pietra & Vitali, 1972).
Synthetic Routes and Chemical Modifications
The synthesis and modification of compounds related to "4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine" have been the subject of research aiming at developing new pharmacologically active compounds. For example, Mi (2015) discussed the synthetic routes of vandetanib, highlighting the importance of piperidine derivatives in creating compounds with potential therapeutic applications. The study detailed various synthetic steps involving substitution, deprotection, and chlorination processes, which are critical for producing vandetanib, a drug used for treating certain types of cancer. This research underscores the versatility and commercial value of piperidine derivatives in pharmaceutical manufacturing (Mi, 2015).
Therapeutic Potential and Drug Design
Research on piperazine and piperidine derivatives, such as the compound of interest, has shown their significant therapeutic potential across various medical applications. Rathi et al. (2016) provided an extensive review of piperazine derivatives used as therapeutic agents, indicating their importance in treating neuropsychiatric disorders, cancer, and infectious diseases. The review highlighted the flexibility of the piperazine ring in drug design, allowing for modifications that lead to significant differences in medicinal properties. This suggests the potential of derivatives like "4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine" in developing new therapeutic agents (Rathi et al., 2016).
Propriétés
IUPAC Name |
4-chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-9-14-11(13)7-12(15-9)16-5-3-10(4-6-16)8-17-2/h7,10H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVGILGHXCXWAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(CC2)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1487807.png)

![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1487810.png)


![(8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1487815.png)

![3-[2-Bromo-4-(sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1487820.png)
![2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1487821.png)
![3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1487823.png)


![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1487826.png)